molecular formula C4H6N2O B2469423 3-Methoxy-1h-pyrazole CAS No. 215610-30-3

3-Methoxy-1h-pyrazole

Cat. No.: B2469423
CAS No.: 215610-30-3
M. Wt: 98.105
InChI Key: ZGSNZVRXASCXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1H-pyrazole: is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms The methoxy group at the third position of the pyrazole ring distinguishes this compound from other pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of hydrazine hydrate with 3-methoxy-2-butanone under acidic conditions to form the desired pyrazole ring . Another approach involves the cycloaddition of 1,3-dipoles to dipolarophiles, which can also yield substituted pyrazoles .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste. The choice of starting materials and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Methoxy-1H-pyrazole serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators .

Medicine: The compound is explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in the production of specialty chemicals .

Comparison with Similar Compounds

    3-Hydroxy-1H-pyrazole: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Methyl-1H-pyrazole: Similar structure but with a methyl group instead of a methoxy group.

    1H-Pyrazole: The parent compound without any substituents.

Uniqueness: 3-Methoxy-1H-pyrazole is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

5-methoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-7-4-2-3-5-6-4/h2-3H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSNZVRXASCXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215610-30-3
Record name 5-methoxy-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.